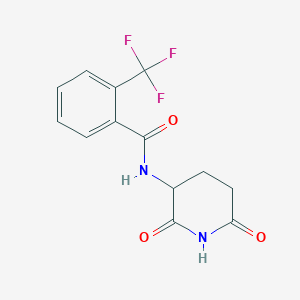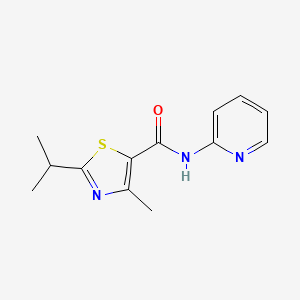
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells.
Mécanisme D'action
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein. This binding prevents BMI-1 from interacting with other proteins and DNA, which is necessary for its function in cancer stem cells. By inhibiting BMI-1, 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide can prevent the self-renewal of cancer stem cells and promote their differentiation into non-tumorigenic cells.
Biochemical and Physiological Effects:
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of BMI-1, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of genes involved in cancer cell proliferation and survival. 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide is its specificity for BMI-1. This specificity reduces the potential for off-target effects and toxicity. However, one limitation of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has a short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide. One area of interest is the development of more potent and selective BMI-1 inhibitors. Another area of interest is the combination of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide in combination with immunotherapy is an area of active research. Finally, the development of more effective formulations of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide for in vivo administration is an important area of future research.
Méthodes De Synthèse
The synthesis of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide involves several steps. The first step is the synthesis of 2-amino-5-methylthiazole, which is then reacted with 2-bromo-6-methylpyridine to form 2-(2-pyridyl)-5-methylthiazole. This compound is then reacted with isobutyryl chloride to form the final product, 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide.
Applications De Recherche Scientifique
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. Cancer stem cells are thought to be responsible for tumor initiation, progression, and recurrence, and targeting these cells is a promising approach for cancer therapy. 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
Propriétés
IUPAC Name |
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)13-15-9(3)11(18-13)12(17)16-10-6-4-5-7-14-10/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNCZJKFEBFJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

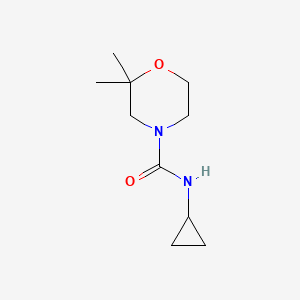
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
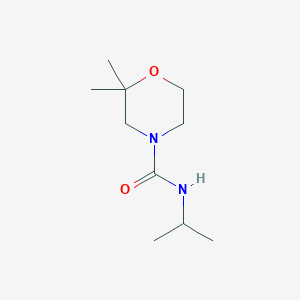
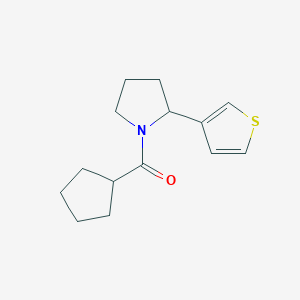
![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
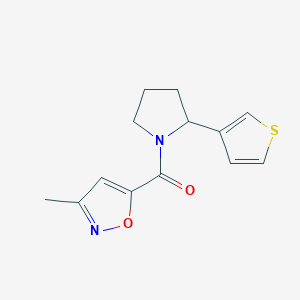
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)
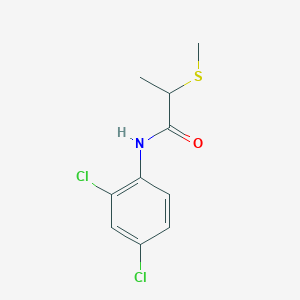
![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
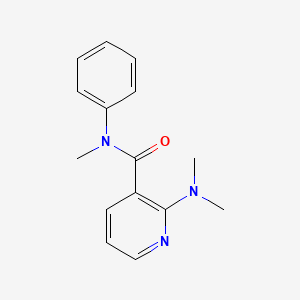
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)
